{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride
Description
{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is a chiral small molecule featuring a 1,2,3-triazole core substituted with a hydroxymethyl group at position 4 and a (1R,2S)-2-aminocyclohexyl moiety at position 1. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical studies.
Properties
IUPAC Name |
[1-[(1R,2S)-2-aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13;;/h5,8-9,14H,1-4,6,10H2;2*1H/t8-,9+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIXBXWUOUWGIM-DBEJOZALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C=C(N=N2)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)N2C=C(N=N2)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Aminocyclohexyl Group: The aminocyclohexyl group is introduced via a reductive amination reaction, where a cyclohexanone derivative is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The triazole ring can undergo reduction under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: Catalytic hydrogenation using Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced triazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to the presence of the triazole ring.
Material Science: Potential use in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Bioconjugation: Useful in the development of bioconjugates for imaging and therapeutic applications.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing catalytic activity, while the aminocyclohexyl group can form hydrogen bonds or ionic interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 1,2,3-triazole scaffold, cyclohexylamine derivatives, or related substitution patterns.
Structural Analogues
a. (1R,2S)-1-(1-(1-Phenyl-2-(pyrrolidin-1-yl)propyl)-1H-1,2,3-triazol-4-yl)methanol (Compound 5a)
- Structure : Replaces the cyclohexylamine group with a bulky 1-phenyl-2-(pyrrolidin-1-yl)propyl substituent.
- Synthesis: Prepared via tetrakis(dimethylamino)ethylene (TDAE)-mediated alkylation of aromatic carbonyl derivatives .
- Bioactivity : Acts as a β-adrenergic receptor inhibitor, with docking studies suggesting interactions via hydrogen bonding and hydrophobic contacts .
b. 2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
- Structure : Substitutes the hydroxymethyl group with a tertiary alcohol (propan-2-ol).
- Physicochemical Properties : Molecular weight = 224.30 g/mol; SMILES =
CC(C)(C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N)O. - Key Difference : The steric bulk of the propan-2-ol group may reduce solubility compared to the hydroxymethyl derivative, impacting bioavailability.
c. 1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylate
- Structure : Replaces hydroxymethyl with a carboxylate ester.
- Synthesis : Derived from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation .
- Key Difference : The ester group introduces hydrolytic instability under physiological conditions, unlike the stable hydroxymethyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 5a | Propan-2-ol Analog | Carboxylate Analog |
|---|---|---|---|---|
| Molecular Formula | C10H16Cl2N4O | C17H23N5O | C11H20N4O | C11H16N4O2 |
| Molecular Weight (g/mol) | 291.18 | 313.40 | 224.30 | 260.27 |
| Solubility | High (dihydrochloride salt) | Moderate (free base) | Low (tertiary alcohol) | Moderate (ester) |
| Key Functional Group | Hydroxymethyl | Pyrrolidine-phenyl | Propan-2-ol | Carboxylate |
Research Tools and Analytical Methods
Biological Activity
The compound {1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is a derivative of the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole ring and an aminocyclohexyl group, which are known to contribute to its biological properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Molecular Formula
- C : 10
- H : 15
- N : 5
- Cl : 2
Molecular Weight
- Approximately 239.21 g/mol
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of triazole derivatives against various bacterial strains. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Triazole derivatives have shown promise in cancer therapy. A study evaluated the cytotoxic effects of related compounds on cancer cell lines, revealing that certain derivatives had IC50 values indicating potent anticancer activity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
These results suggest that triazole derivatives could be further developed as anticancer agents.
Antimalarial Activity
A recent study evaluated triazole-based compounds for their antimalarial activity against Plasmodium falciparum. The findings indicated low cytotoxicity and promising efficacy, with one compound achieving an IC50 of 0.8 µM against resistant strains. The selectivity index was favorable, suggesting potential for therapeutic use without significant toxicity to host cells .
Neuroprotective Effects
Emerging research suggests that triazole compounds may possess neuroprotective properties. Studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the brain, enhancing cognitive function.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Triazoles may disrupt microbial membranes, contributing to their antimicrobial efficacy.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various triazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
A series of experiments involving different cancer cell lines revealed that this compound exhibited selective toxicity towards malignant cells while sparing normal cells. The results support its potential as a targeted therapy in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
